2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
Description
This compound features a pyrimidine-5-carboxamide core substituted with a 1,3-benzothiazol-2-ylamino group at position 2, a methyl group at position 4, and a 4-methylphenyl amide moiety.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCZQLBFQDLEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by its reaction with a pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. In the context of cancer research, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs from Glaxo Group Limited ()
The Glaxo Group synthesized multiple pyrimidine-5-carboxamide derivatives with benzothiazole substituents. Key analogs and their structural differences are summarized below:
| Compound ID | Pyrimidine Substituents | Benzothiazole Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 7 | 2-Phenyl, 4-methyl | 2-Methyl, position 5 | 361/359 |
| 8 | 2-(4-Fluorophenyl), 4-methyl | 2-Methyl, position 5 | 379/377 |
| 9 | 4-(6-Methylpyridin-2-yl) | 2-Methyl, position 5 | 360/358 |
| 10 | 4-(1H-Pyrazol-1-yl) | 2-Methyl, position 5 | 335/333 |
Key Observations :
- The target compound differs from Glaxo’s derivatives in the benzothiazole substitution pattern: it features a 2-ylamino linkage instead of a direct 5-yl attachment (e.g., compound 7). This may influence hydrogen-bonding interactions with biological targets.
- Molecular weights of Glaxo’s analogs (335–379 g/mol) are comparable to the target compound, suggesting similar solubility profiles.
Pharmacological Screening of Pyrimidine Derivatives ()
Compound 11 (synthesized as a reference in ) shares a pyrimidine-carboxamide scaffold but includes a p-fluorobenzoyl group and a thiazole ring. Although pharmacological data for compound 11 are incomplete, its synthesis via acylation and amination mirrors strategies applicable to the target compound. This highlights the importance of substituent choice in modulating activity; for example, fluorination (as in compound 11) often enhances metabolic stability .
Contrast with MP-A08 ()
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) is a dual SphK1/2 inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2). While it shares a 4-methylphenyl group with the target compound, MP-A08 employs a sulfonamide linker and a Schiff base structure, contrasting with the pyrimidine-carboxamide core. This structural divergence underscores how scaffold choice dictates target specificity: MP-A08’s sulfonamide and imine groups facilitate ATP-competitive inhibition, whereas the target compound’s benzothiazol-2-ylamino group may favor interactions with kinases or nucleic acids .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a benzothiazole-amine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acylating agents like p-fluorobenzoyl chloride under controlled conditions .
- Amination : Subsequent nucleophilic substitution or coupling reactions to introduce the 4-methylphenyl group. For example, triethyl orthoformate-mediated cyclization with acetylacetone derivatives is used to form the pyrimidine core .
- Purification : Techniques like column chromatography or recrystallization (ethanol/DMF mixtures) ensure high purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Chromatography : HPLC or TLC to monitor reaction progress and purity (>98% threshold for pharmacological studies) .
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., benzothiazole NH at δ 10–12 ppm) and MS for molecular weight validation .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .
Q. What functional groups influence its reactivity and bioactivity?
- Benzothiazole moiety : Enhances interaction with biological targets (e.g., enzyme active sites) via π-π stacking and hydrogen bonding .
- Pyrimidine core : Acts as a hydrogen bond acceptor, critical for binding affinity .
- Methylphenyl substituent : Modulates lipophilicity, impacting membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize its synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for key steps like acylation or cyclization .
- Condition Optimization : Machine learning models analyze experimental datasets (solvent polarity, temperature) to recommend high-yield conditions (e.g., DMF at 80°C for amination) .
- Docking Studies : Molecular dynamics simulations guide structural modifications to enhance target binding (e.g., kinase inhibition) .
Q. How to resolve contradictions in reported biological activity data?
- Purity Verification : Reanalyze disputed batches via HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity) .
- Target Profiling : Use kinome-wide screening to identify off-target effects that may explain variability .
Q. What strategies improve regioselective modification of the pyrimidine ring?
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂ with PMB-Cl) to direct substitutions to the 5-position .
- Catalytic Systems : Pd-mediated cross-coupling for C-H activation at specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 4-methylphenyl site .
Comparative Structural Analysis
Q. How does this compound compare to structurally similar analogs?
| Compound | Key Structural Differences | Bioactivity Implications |
|---|---|---|
| A (Evidenced in ) | Methoxymethyl vs. methyl group | Increased solubility but reduced CNS penetration |
| B (Evidenced in ) | Acetylamino vs. benzothiazole | Enhanced kinase inhibition (IC₅₀ = 12 nM vs. 45 nM) |
| C (Evidenced in ) | Chlorophenyl vs. methylphenyl | Higher cytotoxicity (HeLa cells, 72% vs. 58% inhibition) |
Methodological Challenges
Q. How to interpret unexpected NMR spectral data?
- Solvent Artifacts : DMSO-d₆ may cause peak broadening; confirm in CDCl₃ .
- Tautomerism : Pyrimidine NH protons can exhibit dynamic exchange, leading to missing signals .
- Coupling Constants : ³J values >8 Hz indicate trans-diaxial conformations in the benzothiazole ring .
Pharmacological Evaluation
Q. What are key considerations for in vitro screening?
- Dose Range : Start at 1–100 µM, adjusted based on logP (e.g., logP = 2.8 suggests moderate cellular uptake) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Selectivity Ratios : Compare IC₅₀ values against related targets (e.g., EGFR vs. HER2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
